molecular formula C17H17N5O2 B5863920 1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone

1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone

Cat. No. B5863920
M. Wt: 323.35 g/mol
InChI Key: DYYNFCNEGCHVAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone involves complex heterocyclic synthesis strategies. For example, starting from 1-cyano-6-methoxynaphthalene, approaches have been made to synthesize derivatives of the benzo(f)quinazoline ring system, which are analogs of folic acid antagonist and antimalarial agent pyrimethamine (Taylor et al., 1967). Another study demonstrated the synthesis of substituted benzo[h]quinazolines and related compounds as anti-tubercular agents, highlighting the compound's relevance in addressing infectious diseases (Maurya et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of quinazoline or pyrimidinone rings, which are crucial for their biological activity. Studies on the synthesis and structural analysis of such compounds provide insights into their potential as therapeutic agents. For instance, the structural determination through X-ray crystallography and density functional theory (DFT) calculations offers detailed insights into the electronic and spatial configuration of these molecules (Wu et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups, which participate in various organic reactions. The compound's utility in the synthesis of other complex molecules is demonstrated through its involvement in multicomponent reactions, cycloadditions, and transformations leading to novel heterocyclic compounds with potential biological activities (Fekri, 2020).

properties

IUPAC Name

1-[2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-9-13-7-12(24-4)5-6-15(13)21-17(20-9)22-16-18-8-14(11(3)23)10(2)19-16/h5-8H,1-4H3,(H,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYNFCNEGCHVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C(C(=N3)C)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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